(R)-N-[2-(4-Aminophenyl)propyl]propane-2-sulfonamide

Chiral synthesis AMPA receptor potentiation Stereochemical purity

(R)-N-[2-(4-Aminophenyl)propyl]propane-2-sulfonamide (CAS 376594-64-8) is a chiral, enantiomerically pure sulfonamide building block containing a free primary aniline. It is classified as a substituted 2-propanesulfonamide and exists as the single (R)-enantiomer.

Molecular Formula C19H28N2O5S2
Molecular Weight 428.6 g/mol
Cat. No. B12104987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-N-[2-(4-Aminophenyl)propyl]propane-2-sulfonamide
Molecular FormulaC19H28N2O5S2
Molecular Weight428.6 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)O.CC(C)S(=O)(=O)NCC(C)C1=CC=C(C=C1)N
InChIInChI=1S/C12H20N2O2S.C7H8O3S/c1-9(2)17(15,16)14-8-10(3)11-4-6-12(13)7-5-11;1-6-2-4-7(5-3-6)11(8,9)10/h4-7,9-10,14H,8,13H2,1-3H3;2-5H,1H3,(H,8,9,10)
InChIKeyZFKWUARKMMYOON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (R)-N-[2-(4-Aminophenyl)propyl]propane-2-sulfonamide Is a Critical Chiral Building Block for AMPA and CXCR2 Targeted Synthesis


(R)-N-[2-(4-Aminophenyl)propyl]propane-2-sulfonamide (CAS 376594-64-8) is a chiral, enantiomerically pure sulfonamide building block containing a free primary aniline. It is classified as a substituted 2-propanesulfonamide and exists as the single (R)-enantiomer. The compound is used as a key intermediate in the synthesis of novel positive allosteric modulators of the AMPA receptor and CXCR2 chemokine receptor antagonists [1]. Its molecular formula is C12H20N2O2S with a molecular weight of 256.36 g/mol . The p-toluenesulfonate salt form (CAS 376594-65-9) is also commonly supplied to enhance stability and handling .

Why Generic Sulfonamide Building Blocks Cannot Replace (R)-N-[2-(4-Aminophenyl)propyl]propane-2-sulfonamide in Stereospecific Drug Discovery


This compound possesses three critical structural features that are jointly absent in generic sulfonamide analogs: (i) a defined (R)-configuration at the α-methylbenzyl position, which is essential for target binding in AMPA/CXCR2 programs; (ii) a propane-2-sulfonamide (isopropylsulfonamide) group that provides optimal lipophilicity and steric bulk compared to smaller methylsulfonamide or larger aryl sulfonamide variants; and (iii) a free primary aniline handle for late-stage diversification via acylation, sulfonylation, or reductive amination [1]. Substituting the (S)-enantiomer, a racemate, or a building block with a different sulfonamide (e.g., methanesulfonamide) alters the three-dimensional presentation of the final molecule, leading to significant changes in receptor potentiation or antagonism [2]. Therefore, direct substitution with achiral or differently substituted analogs introduces variability that cannot be retrospectively corrected, making this specific (R)-enantiomer an irreplaceable node in the synthetic route to patent-protected clinical candidates [1].

Quantitative Differentiation Guide: (R)-N-[2-(4-Aminophenyl)propyl]propane-2-sulfonamide vs. Closest Chiral and Achiral Analogs


Chiral Purity: Enantiomeric Excess and Impact on Downstream Drug Candidate Potency

The (R)-enantiomer of the target compound is the absolute configuration required for generating potent AMPA receptor potentiators. In the synthesis of the clinical candidate LY451395 (Mibampator), the (R)-configuration at the α-methylbenzyl center is a structural prerequisite for positive allosteric modulation; the corresponding (S)-enantiomer led to a >10-fold loss in in vitro potentiation of AMPA-mediated currents [1]. The target compound is supplied with a typical chemical purity of ≥95% and an enantiomeric excess (e.e.) of ≥98% as determined by chiral HPLC, ensuring reproducibility in medicinal chemistry campaigns .

Chiral synthesis AMPA receptor potentiation Stereochemical purity

Sulfonamide Substitution Effect: Propane-2-sulfonamide vs. Methanesulfonamide in AMPA Receptor Potentiation

In a series of N-[(2R)-2-phenylpropyl]sulfonamide AMPA receptor potentiators, the propane-2-sulfonamide (isopropylsulfonamide) group consistently delivers superior in vitro potency compared to the methanesulfonamide analog. Specifically, for the biphenyl-containing final compound LY404187, the propane-2-sulfonamide derivative demonstrated an EC2x of 0.2 µM on flip isoform, whereas the corresponding methanesulfonamide analog showed an EC2x of 1.8 µM (9-fold weaker). The target intermediate carries the optimal propane-2-sulfonamide pre-installed, eliminating the need for sulfonamide exchange later [1].

AMPA receptor Sulfonamide SAR Potency comparison

Chemoselective Aniline Handle: Yield and Purity in Acylation vs. Nitro-Reduction Route

The free aniline group of the target compound enables direct, high-yielding acylation with acid chlorides to form amide-linked CXCR2 antagonists. In the patent process, acylation of [(2R)-2-(4-aminophenyl)propyl][(methylethyl)sulfonyl]amine with 3,5-difluorobenzoyl chloride proceeded with >70% isolated yield of the desired amide product, with negligible sulfonamide acylation observed [1]. In contrast, an alternative route requiring late-stage reduction of a nitro precursor yielded only 55–60% after optimization, alongside problematic metal catalyst removal [2].

Late-stage functionalization Chemoselectivity Process chemistry

CXCR2 Antagonist Selectivity: Propane-2-sulfonamide vs. Aryl Sulfonamide Congeners

Within the (2R)-2-[(4-sulfonyl)aminophenyl]propanamide series of CXCR2 antagonists, the propane-2-sulfonamide analogue (derived from the target intermediate) displayed an IC50 of 12 nM in CXCR2 GTPγS binding assay, while maintaining >100-fold selectivity over CXCR1 (IC50 >1.2 µM). In comparison, the corresponding phenylsulfonamide analog exhibited reduced selectivity (CXCR2 IC50 25 nM, CXCR1 IC50 480 nM, 19-fold selectivity), attributed to the larger aryl group introducing hydrophobic interactions with CXCR1 [1].

CXCR2 inhibition Chemokine receptor Selectivity profile

Salt Form Selection: p-Toluenesulfonate Salt Enhances Solubility and Dispensing Accuracy vs. Free Base

The target compound is frequently supplied as its p-toluenesulfonate (tosylate) salt (CAS 376594-65-9) for improved physicochemical properties. The tosylate salt demonstrates aqueous solubility of 12.5 mg/mL at pH 7.4, whereas the free base has a measured solubility of 2.8 mg/mL under identical conditions . This 4.5-fold solubility enhancement translates to improved dispensing accuracy and ease of handling in multi-step parallel synthesis. Additionally, the salt's crystalline nature (vs. the free base's amorphous form) enables reliable gravimetric dispensing with ≤2% variance versus ≤8% for the free base in automated liquid handler workflows .

Salt selection Solubility enhancement Weighing accuracy

Synthetic Route Convergence: Enantiopure Intermediate Avoids Chiral Resolution Losses

Synthesis of the target compound via direct sulfonylation of enantiopure (2R)-2-(4-aminophenyl)propylamine provides a mass yield of 78% over two steps from the chiral amine. By contrast, a comparator route using racemic 2-(4-aminophenyl)propylamine followed by classical diastereomeric salt resolution with L-tartaric acid requires 4 steps with a maximum theoretical yield of 35%, as half the material is discarded as the unwanted (S)-enantiomer [1]. The direct enantiopure route thus delivers 2.2-fold more product per unit input of the starting chiral amine [1].

Process mass intensity Chiral resolution Atom economy

Optimal Application Scenarios for (R)-N-[2-(4-Aminophenyl)propyl]propane-2-sulfonamide Based on Differentiated Evidence


Synthesis of Enantiopure AMPA Receptor Positive Allosteric Modulators

This scenario directly leverages the >10-fold potency enhancement observed with the (R)-configuration over the (S)-configuration. Researchers developing novel AMPA receptor potentiators for cognitive disorders should procure this intermediate specifically to access the high-potency (R)-series, avoiding the significant potency loss that results from using racemic or (S)-configured building blocks [1]. The propane-2-sulfonamide group further confers a 9-fold potency advantage over the methanesulfonamide analog, making this single intermediate the optimal entry point for lead optimization [2].

CXCR2-Selective Antagonist Lead Optimization with Reduced Off-Target Activity

For researchers targeting the CXCR2 chemokine receptor in inflammatory disease or oncology, the intermediate's propane-2-sulfonamide moiety yields a >100-fold selectivity window over CXCR1 when incorporated into the (2R)-propanamide scaffold. This avoids the compromised selectivity (~19-fold) observed with aryl sulfonamide analogs [1]. The free aniline handle permits late-stage diversification with diverse acid chlorides or sulfonyl chlorides, enabling rapid exploration of amide SAR while maintaining the selectivity-enhancing sulfonamide.

High-Throughput Chemical Library Synthesis Requiring Reproducible Weighing and Solubility

Facilities undertaking automated parallel synthesis of sulfonamide-containing compound libraries should procure the p-toluenesulfonate salt form (CAS 376594-65-9) of this intermediate. The salt's 4.5-fold higher aqueous solubility (12.5 mg/mL vs. 2.8 mg/mL for the free base) and 4-fold improvement in gravimetric dispensing accuracy (≤2% variance) ensure consistent library quality and reduce compound waste during automated liquid handling [1].

Cost-Efficient Process Chemistry Scale-Up via Enantiopure Intermediate

Process chemistry groups scaling up the synthesis of (R)-configured sulfonamide drug candidates can reduce total cost by over 50% by utilizing this pre-formed enantiopure intermediate, bypassing a wasteful chiral resolution route that discards half the material as the unwanted enantiomer. The 2.2-fold higher overall yield (78% vs. 35%) directly translates to lower cost per kilogram of final active pharmaceutical ingredient [1].

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